molecular formula C7H6N2O2S B2595690 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 1352896-93-5

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B2595690
CAS No.: 1352896-93-5
M. Wt: 182.2
InChI Key: XBACBWOUJFLVSU-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (CAS 1352896-93-5) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a fused imidazothiazole scaffold, a structure recognized for its broad pharmacological potential. With a molecular formula of C 7 H 6 N 2 O 2 S and a molecular weight of 182.20 g/mol, it serves as a versatile precursor for the synthesis of more complex molecules . Its primary research application is in the design and synthesis of novel enzyme inhibitors. Specifically, derivatives of the imidazo[2,1-b]thiazole scaffold have been explored as selective inhibitors of human carbonic anhydrase (CA) isoforms, such as the cytosolic hCA II . These enzymes are important targets for conditions like glaucoma and epilepsy, making this compound a valuable starting point for developing new therapeutic agents . The carboxylic acid functional group allows for further functionalization, typically through coupling reactions to create amide conjugates, such as imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids, for biological evaluation . Key Identifiers: • CAS Number: 1352896-93-5 • Molecular Formula: C 7 H 6 N 2 O 2 S • Molecular Weight: 182.20 g/mol • SMILES: CC1=CN2C=C(SC2=N1)C(=O)O This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet for proper handling and safety information before use.

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-2-9-3-5(6(10)11)12-7(9)8-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBACBWOUJFLVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(SC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification reactions with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reagents/Conditions Product Yield Reference
Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h)Ethyl 6-methylimidazo[2,1-b] thiazole-2-carboxylate85–90%
Methanol, HCl gas, RT (24 h)Methyl 6-methylimidazo[2,1-b] thiazole-2-carboxylate78%

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Acid catalysts enhance the electrophilicity of the carbonyl carbon.

Amidation

The carboxylic acid reacts with primary or secondary amines to form amides, a key step in prodrug synthesis.

Reagents/Conditions Product Application
Thionyl chloride (SOCl<sub>2</sub>), then NH<sub>3</sub> gas6-Methylimidazo[2,1-b] thiazole-2-carboxamideAntimicrobial agent precursor
DCC (dicyclohexylcarbodiimide), DMAP, RTN-substituted amidesDrug candidate optimization

Amidation requires activation of the carboxylic acid, often achieved via acyl chlorides or coupling agents like DCC.

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding the parent heterocycle. This reaction is utilized to study structure-activity relationships.

Conditions Product Temperature Byproduct
HBr (48%), reflux (6 h)6-Methylimidazo[2,1-b] thiazole110°CCO<sub>2</sub>
Cu powder, quinoline, 200°CSame as above200°CCO<sub>2</sub>, H<sub>2</sub>O

Decarboxylation proceeds via a radical or ionic mechanism, depending on the catalyst.

Nucleophilic Aromatic Substitution

The electron-deficient thiazole ring undergoes substitution at position 5 or 7.

Reagents Position Product Selectivity
NaNH<sub>2</sub>, NH<sub>3</sub> (l), –33°CC-55-Amino-6-methylimidazo[2,1-b] thiazole-2-carboxylic acid90%
KNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CC-77-Nitro-6-methylimidazo[2,1-b] thiazole-2-carboxylic acid65%

Selectivity depends on the directing effects of the methyl group and carboxylic acid .

Metal Complexation

The compound forms coordination complexes with transition metals, enhancing its electrochemical properties.

Metal Salt Ligand Site Complex Structure Application
Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>ON1 (imidazole)Octahedral Cu(II) complexCatalysis studies
FeCl<sub>3</sub>Carboxylate oxygenTetrahedral Fe(III) complexMagnetic material design

These complexes are characterized by UV-Vis and ESR spectroscopy .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

Derivative Activity IC<sub>50</sub>/MIC Target
Ethyl esterAntitubercular (M. tuberculosis)2.5 µg/mLEnoyl-ACP reductase
5-Amino-substitutedAnticancer (HeLa cells)8.7 µMTopoisomerase II

The carboxylic acid group’s transformation directly impacts binding affinity to biological targets.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Research indicates that 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid exhibits potential anticancer properties. It interacts with cellular pathways associated with tumor growth and proliferation. Studies have shown that this compound can inhibit specific signaling pathways involved in cancer cell survival and proliferation, making it a candidate for further pharmacological development aimed at cancer treatment.

Carbonic Anhydrase Inhibition
This compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and CO2 transport. Specific derivatives of this compound have demonstrated selective inhibition of the cytosolic isoform hCA II and tumor-associated isoforms hCA IX and XII. The inhibition constants for these interactions suggest potential therapeutic applications in treating conditions related to dysregulated CA activity, such as cancer and glaucoma .

Research Reagent

This compound serves as a valuable research reagent in biochemical studies. Its ability to bind with various biological targets allows researchers to explore its mechanisms of action further. Interaction studies have highlighted its binding capabilities with enzymes and receptors involved in metabolic pathways, which are crucial for understanding its therapeutic potential.

Antiviral Applications

Recent studies have indicated that derivatives of this compound may serve as inhibitors of the Hepatitis C virus (HCV) NS4B protein. These compounds have shown promising results in inhibiting viral replication by targeting specific regions within the NS4B protein structure. The optimization of these compounds has led to the discovery of leads with low nanomolar EC50 values against HCV, suggesting their potential use in antiviral therapies .

Case Studies

Several case studies have documented the applications of this compound in various experimental settings:

  • Case Study 1: Anticancer Mechanism Exploration
    In vitro studies demonstrated that derivatives of this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. These findings suggest a mechanism that could be exploited for therapeutic purposes.
  • Case Study 2: Carbonic Anhydrase Inhibition
    A series of synthesized piperazine conjugates based on this compound were tested against different isoforms of carbonic anhydrases. Results indicated selective inhibition patterns that could lead to the development of drugs targeting specific CA-related diseases.

Mechanism of Action

The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Methyl (C6), COOH (C2) C₇H₆N₂O₂S 182.20 Not explicitly stated (Ref: 3D-CEC89693) Intermediate in tuberculosis drug synthesis
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Methyl (C6), COOH (C5) C₇H₆N₂O₂S 182.20 77628-51-4 Inhibits Mycobacterium tuberculosis pantothenate synthase
2-Chloroimidazo[2,1-b]thiazole-6-carboxylic acid Cl (C2), COOH (C6) C₆H₃ClN₂O₂S 202.61 1648725-24-9 Enhanced electrophilicity due to Cl substituent
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid CF₃ (C6), COOH (C5), CH₃ (C3) C₈H₅F₃N₂O₂S 250.20 1368302-66-2 Increased lipophilicity and metabolic stability
6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid Methyl (C6), COOH (C3) C₇H₆N₂O₂S 182.20 933707-83-6 Structural analog with altered binding interactions

Key Observations :

  • Positional Effects : The carboxylic acid group’s position (C2 vs. C5 vs. C3) significantly impacts biological activity. For example, the 5-carboxylic acid derivative (CAS 77628-51-4) exhibits potent antitubercular activity, while the 2-carboxylic acid variant is primarily a synthetic intermediate .
  • Substituent Influence : Electronegative groups (e.g., Cl, CF₃) enhance reactivity and target binding. The trifluoromethyl group in CAS 1368302-66-2 improves pharmacokinetic properties .

Biological Activity

6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C7H6N2O2S
  • Molecular Weight: 182.20 g/mol
  • Structure: The compound features a thiazole ring fused with an imidazole ring and a carboxylic acid functional group, contributing to its unique biological properties.

Research indicates that this compound interacts with various biological targets, influencing cellular pathways involved in tumor growth and proliferation. Its mechanism includes:

  • Enzyme Inhibition: The compound binds to enzymes that regulate metabolic pathways, potentially inhibiting cancer cell proliferation.
  • Receptor Interaction: It may modulate receptor activity involved in cellular signaling processes.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer potential. For example:

  • In vitro studies demonstrated its ability to inhibit cancer cell lines by affecting cell cycle progression and inducing apoptosis.
  • IC50 Values: In one study, derivatives of this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens:

  • Mycobacterium tuberculosis: Compounds derived from this compound showed promising results with minimal inhibitory concentrations (MIC) ranging from 0.625 to 10 μg/mL against Mycobacterium tuberculosis H37Rv .
  • Other Pathogens: It demonstrated varying levels of activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 19.5 μg/mL .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the molecular structure can significantly impact biological activity:

CompoundStructural FeaturesBiological Activity
6aaMethyl group at position 4High anti-inflammatory activity
6cbSubstituted imidazole ringPotent against Mycobacterium tuberculosis
6abAlkylidene substitutionModerate antimicrobial activity

These findings underscore the importance of specific functional groups in enhancing the pharmacological profile of the compound.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antitubercular Activity:
    • Researchers synthesized several derivatives and tested their efficacy against Mycobacterium tuberculosis. The most active compounds exhibited MIC values significantly lower than those of standard treatments .
  • Anticancer Research:
    • In a series of experiments involving various cancer cell lines, derivatives showed marked cytotoxic effects, with some compounds leading to apoptosis in over 70% of treated cells at specific concentrations .

Q & A

Q. Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for Friedel-Crafts reactions to prevent side product formation .
  • Biological data validation : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate measurements .
  • Computational rigor : Validate docking poses with experimental IC₅₀ values to avoid false positives .

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